REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[CH:6]=[N:5]2.I[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:7](=[O:13])[CH:6]=[N:5]2
|
Name
|
Na
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
ICC(=O)OCC
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2N=CC(NC2=CC1Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The clear reaction mixture was refluxed for 2 h during which time a precipitate
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
FILTRATION
|
Details
|
This was filtered off
|
Type
|
WASH
|
Details
|
washed with abs
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ethanol and dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N=CC(N(C2=CC1Cl)CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |